6-(4-((Phenethylamino)methyl)phenoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is a complex organic compound with a unique structure that combines a nicotinamide moiety with a phenethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((phenethylamino)methyl)phenoxy)nicotinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with formaldehyde to form the phenethylamino intermediate.
Coupling with Nicotinic Acid: The phenethylamino intermediate is then coupled with nicotinic acid or its derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-((phenethylamino)methyl)phenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenethylamino group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-(4-((phenethylamino)methyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It has been shown to displace ligands from opioid receptors, indicating its potential role as an opioid receptor modulator . This interaction can lead to various biological effects, including modulation of pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely known for its role in cellular metabolism and DNA repair.
Uniqueness
6-(4-((phenethylamino)methyl)phenoxy)nicotinamide is unique due to its specific structure, which combines the properties of nicotinamide and phenethylamine. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c22-21(25)18-8-11-20(24-15-18)26-19-9-6-17(7-10-19)14-23-13-12-16-4-2-1-3-5-16/h1-11,15,23H,12-14H2,(H2,22,25) |
InChI Key |
XPIWSPZHJZLUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.